1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H20N2O3S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used in medicinal chemistry for the treatment of various human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. One common method involves the cyclocondensation of dicarboxylic acids with properly substituted amines . The reaction conditions typically involve heating at 180 °C for 1.5 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and an azetidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The azetidine ring is a four-membered ring with one nitrogen atom .Scientific Research Applications
Chemical Synthesis and Characterization
Research has focused on the synthesis and characterization of derivatives related to pyrrolidine-2,5-dione, highlighting its utility in creating diverse chemical entities. Studies include the synthesis of amino acetylenic amide derivatives to explore pharmacological activities, with results suggesting dimerization products rather than Mannich adducts in some reactions (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015). Another study on Schiff’s bases and 2-azetidinones revealed potential antidepressant and nootropic activities, providing insights into the central nervous system's (CNS) action mechanism of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Computational Studies
Computational studies have offered a deeper understanding of the equilibrium geometry, vibrational spectra, and electronic structure of related Mannich base systems. These analyses help in elucidating the antioxidant activity and provide insights into the molecule's charge transfer and bonding behavior (Boobalan et al., 2014).
Anticonvulsant Activity
Several studies have synthesized and evaluated the anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs. These compounds show promise in treating epilepsy, with some demonstrating effectiveness in animal models of seizures. The research has pointed towards potential mechanisms of action, including the modulation of sodium and calcium channels (Rybka et al., 2016), (Rybka et al., 2017).
Biological Activities
The synthesis and biological evaluation of various derivatives have been conducted to explore their therapeutic potential, including antimicrobial and antitubercular activities. For example, pyrimidine-azitidinone analogues were synthesized and tested for their antimicrobial and antitubercular efficacy, indicating the chemical scaffold's potential for designing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Future Directions
The future directions in the research of “1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . Further studies could also focus on exploring the diverse biological and pharmacological activities of these compounds .
properties
IUPAC Name |
1-[[1-(2-benzylsulfanylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-15-6-7-16(21)19(15)10-14-8-18(9-14)17(22)12-23-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLBTISKRRNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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